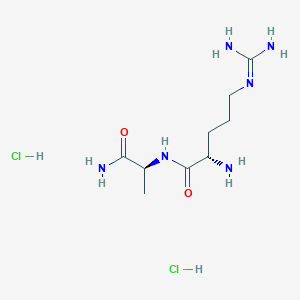

H-Arg-Ala-NH2 . 2 HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H22Cl2N6O2 |

|---|---|

Molecular Weight |

317.21 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide;dihydrochloride |

InChI |

InChI=1S/C9H20N6O2.2ClH/c1-5(7(11)16)15-8(17)6(10)3-2-4-14-9(12)13;;/h5-6H,2-4,10H2,1H3,(H2,11,16)(H,15,17)(H4,12,13,14);2*1H/t5-,6-;;/m0../s1 |

InChI Key |

QAIMEEQUDIJDQM-USPAICOZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl |

Canonical SMILES |

CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

H-Arg-Ala-NH2 · 2HCl: A Technical Guide to a Custom Dipeptide Amide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the predicted chemical properties and structure of H-Arg-Ala-NH2 · 2HCl based on the known characteristics of its components. It also outlines a general methodology for its synthesis and purification, and discusses potential biological activities based on existing literature for related arginine- and alanine-containing peptides. This document serves as a foundational resource for researchers interested in the custom synthesis and application of this specific dipeptide amide.

Chemical Properties and Structure

As H-Arg-Ala-NH2 · 2HCl is not a commercially cataloged product, its specific experimental data are not available. However, its chemical properties can be extrapolated from its constituent parts and related compounds. The free dipeptide, L-Arginyl-L-alanine (H-Arg-Ala-OH), is registered under CAS Number 16709-12-9 .

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of H-Arg-Ala-NH2 · 2HCl and its related compounds.

| Property | H-Arg-Ala-NH2 · 2HCl (Predicted) | H-Arg-NH2 · 2HCl | H-Ala-NH2 · HCl | L-Arginine | L-Alanine |

| Molecular Formula | C9H21Cl2N7O2 | C6H17Cl2N5O | C3H9ClN2O | C6H14N4O2 | C3H7NO2 |

| Molecular Weight | 318.21 g/mol | 246.14 g/mol | 124.57 g/mol | 174.20 g/mol | 89.09 g/mol |

| Appearance | Predicted to be a white to off-white crystalline solid or powder. | White to off-white powder.[1] | White crystalline powder.[2] | White crystals or crystalline powder. | White crystalline powder. |

| Solubility | Predicted to be soluble in water. | Soluble in water. | Soluble in water and slightly soluble in ethanol.[2] | Soluble in water. | Soluble in water. |

| Storage | Recommended storage at -20°C in a desiccated environment. | Store at -20°C.[1] | Store at room temperature. | Store at room temperature. | Store at room temperature. |

Chemical Structure

The chemical structure of H-Arg-Ala-NH2 · 2HCl consists of an L-arginine residue linked to an L-alanine residue via a peptide bond. The C-terminus of the alanine residue is an amide (-NH2). The dihydrochloride salt form indicates that two basic sites, likely the α-amino group of arginine and the guanidinium group of the arginine side chain, are protonated and associated with chloride ions.

Below is a 2D representation of the predicted structure of the protonated H-Arg-Ala-NH2 cation.

Experimental Protocols

As a custom peptide, a standardized synthesis protocol for H-Arg-Ala-NH2 · 2HCl is not publicly available. However, it can be readily synthesized using standard solid-phase or solution-phase peptide synthesis methodologies.

Proposed Synthesis Workflow

A common approach would be Fmoc-based solid-phase peptide synthesis (SPPS).

Caption: Proposed Solid-Phase Synthesis Workflow for H-Arg-Ala-NH2 . 2HCl.

Methodology:

-

Resin Preparation: Rink Amide resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid, Fmoc-L-Ala-OH, is coupled to the resin using a coupling agent like HBTU/HOBt in the presence of a base such as DIPEA.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the alanine residue using a solution of piperidine in DMF.

-

Second Amino Acid Coupling: The next amino acid, Fmoc-L-Arg(Pbf)-OH, is coupled to the deprotected N-terminus of the resin-bound alanine. The Pbf group protects the guanidinium side chain of arginine.

-

Final Fmoc Deprotection: The Fmoc group is removed from the N-terminal arginine.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the Pbf side-chain protecting group is simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Salt Exchange: The purified peptide, which is typically a TFA salt after cleavage and purification, is converted to the dihydrochloride salt by treatment with hydrochloric acid.

-

Lyophilization: The final product is lyophilized to obtain a stable powder.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been documented for H-Arg-Ala-NH2 · 2HCl, the activities of related peptides provide insights into its potential applications.

Antimicrobial Activity

Peptides rich in arginine are known to possess antimicrobial properties. The positively charged guanidinium group of arginine can interact with negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death. The inclusion of alanine can modulate the hydrophobicity and overall structure of the peptide, which can influence its antimicrobial potency and spectrum.

Cell Penetration

Short arginine-rich peptides are also known to act as cell-penetrating peptides (CPPs), which can facilitate the intracellular delivery of various cargo molecules. It is plausible that H-Arg-Ala-NH2 could exhibit some cell-penetrating capabilities.

Signaling and Metabolism

Dipeptides can be absorbed and utilized by the body differently than individual amino acids. The Arg-Ala dipeptide could potentially influence nitric oxide (NO) signaling pathways, given that arginine is a substrate for nitric oxide synthase (NOS).

The following diagram illustrates a potential logical relationship for investigating the biological activity of this custom peptide.

References

Arginyl-Alaninamide dihydrochloride fundamental characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental characteristics of Arginyl-Alaninamide dihydrochloride (H-Arg-Ala-NH₂·2HCl), a dipeptide amide of potential interest in various research and development fields. Due to the limited availability of direct experimental data for this specific molecule, this guide compiles information based on the known properties of its constituent amino acids, L-arginine and L-alanine, general principles of peptide chemistry, and data from structurally related compounds. The guide covers physicochemical properties, probable synthesis and purification methodologies, and potential biological activities and signaling pathways. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding.

Physicochemical Properties

Table 1: Physicochemical Properties of Constituent Amino Acid Amides

| Property | L-Argininamide dihydrochloride | L-Alaninamide hydrochloride |

| CAS Number | 14975-30-5[1][2] | 33208-99-0[3][4] |

| Molecular Formula | C₆H₁₅N₅O·2HCl[1] | C₃H₈N₂O·HCl[4] |

| Molecular Weight | 246.14 g/mol [2] | 124.57 g/mol [3][4] |

| Appearance | White to off-white powder | White crystalline powder[3] |

| Solubility | Information not readily available. L-Arginine hydrochloride is freely soluble in water.[5] | Soluble in water, slightly soluble in ethanol.[6] |

| Melting Point | Information not readily available. | 212-217 °C |

| Purity | Typically ≥98%[1] | Typically ≥95% or ≥97%[7] |

Based on the structures of L-Arginine and L-Alanine, the calculated properties for the free dipeptide L-Alanyl-L-arginine (Ala-Arg) are presented below. The addition of the C-terminal amide and two hydrochloride salts will alter these values.

Table 2: Calculated Physicochemical Properties of L-Alanyl-L-arginine (Ala-Arg)

| Property | Value | Source |

| Molecular Formula | C₉H₁₉N₅O₃ | PubChem CID: 446132 |

| Molecular Weight | 245.28 g/mol | PubChem CID: 446132 |

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of Arginyl-Alaninamide dihydrochloride is not publicly available. However, it can be readily synthesized using standard solid-phase peptide synthesis (SPPS) methodologies.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general approach for the synthesis of H-Arg-Ala-NH₂·2HCl.

-

Resin Selection and Preparation: A Rink amide resin is typically used for the synthesis of C-terminally amidated peptides. The resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc-Alanine Coupling: The first amino acid, N-α-Fmoc-L-alanine, is coupled to the swelled resin. A coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF is used to activate the carboxylic acid group of the amino acid for amide bond formation. The reaction progress is monitored using a qualitative test (e.g., ninhydrin test).

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the coupled alanine is removed using a solution of piperidine in DMF (typically 20%).

-

Fmoc-Arginine(Pbf) Coupling: The second amino acid, N-α-Fmoc-L-arginine(Pbf)-OH, is then coupled to the deprotected N-terminus of the resin-bound alanine. The side chain of arginine is protected with the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group to prevent side reactions. The coupling and deprotection steps are repeated.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting group (Pbf) is simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS) to prevent side reactions.

-

Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and dried. Purification is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

-

Salt Conversion and Lyophilization: The purified peptide is typically obtained as a TFA salt. To obtain the dihydrochloride salt, the peptide solution can be treated with a slight excess of hydrochloric acid followed by lyophilization. Alternatively, ion-exchange chromatography can be used. The final product is a lyophilized powder.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of Arginyl-Alaninamide dihydrochloride is scarce. However, based on its structure, several potential activities can be inferred from studies on related arginine-rich and alanine-containing peptides.

Antimicrobial Activity

Arginine-rich peptides are well-known for their antimicrobial properties. The cationic guanidinium group of arginine is crucial for the initial electrostatic interaction with the negatively charged components of bacterial membranes, leading to membrane disruption and cell death. The presence of alanine can influence the peptide's helicity and hydrophobicity, which are also important factors for antimicrobial efficacy.

Table 3: Potential Antimicrobial Activity Profile

| Activity Type | Predicted Outcome | Rationale |

| Antibacterial | Likely active, particularly against Gram-negative bacteria. | Arginine's positive charge interacts with negatively charged bacterial membranes. |

| Antifungal | Possible activity. | Many arginine-rich peptides exhibit antifungal properties. |

| Hemolytic Activity | Potentially low. | The short length and presence of alanine may reduce non-specific membrane interactions with erythrocytes. |

| Cytotoxicity | Expected to be low against mammalian cells. | The positive charge is generally more selective for bacterial over mammalian cell membranes. |

Cell Penetration

The arginine residue, a key component of many cell-penetrating peptides (CPPs), suggests that Arginyl-Alaninamide may possess cell-penetrating capabilities. This property could be harnessed for intracellular drug delivery.

Signaling Pathways

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and protein synthesis and is known to be activated by amino acids, including arginine. Studies on the Arg-Arg dipeptide have shown its ability to activate the mTOR pathway. It is plausible that Arginyl-Alaninamide could also influence this pathway.

Experimental Protocols for Biological Assays

Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: A panel of relevant Gram-positive and Gram-negative bacteria are selected.

-

Inoculum Preparation: Bacterial colonies are suspended in a suitable broth (e.g., Mueller-Hinton broth) and the density is adjusted to a 0.5 McFarland standard.

-

Peptide Dilution: Arginyl-Alaninamide dihydrochloride is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Mammalian cells (e.g., HeLa, HEK293) are seeded in a 96-well plate and allowed to adhere overnight.

-

Peptide Treatment: The cells are treated with various concentrations of Arginyl-Alaninamide dihydrochloride for a specified period (e.g., 24, 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells.

Conclusion

Arginyl-Alaninamide dihydrochloride is a dipeptide amide with potential applications in antimicrobial research and as a cell-penetrating moiety. While direct experimental data is limited, its fundamental characteristics can be inferred from its constituent amino acids and related peptide structures. This technical guide provides a foundational understanding of its physicochemical properties, a probable synthetic route, and likely biological activities, offering a starting point for researchers and drug development professionals interested in exploring the potential of this molecule. Further experimental validation is necessary to confirm the properties and activities outlined in this document.

References

Predicted Biological Activity of H-Arg-Ala-NH2 Dipeptide: A Technical Guide for Researchers

For correspondence: Not applicable

Abstract

The dipeptide H-Arg-Ala-NH2, composed of L-arginine and L-alanine with a C-terminal amide, is a novel peptide with potential biological activities relevant to drug development and nutritional science. While direct experimental data on this specific dipeptide is limited, its constituent amino acids and structural similarities to other bioactive peptides suggest a range of predictable functions. This technical guide synthesizes the current understanding of related compounds to predict the biological activities of H-Arg-Ala-NH2, with a focus on its potential as an Angiotensin-Converting Enzyme (ACE) inhibitor, an antioxidant, and an anti-inflammatory agent. Detailed experimental protocols for evaluating these predicted activities are provided, alongside visual representations of the key signaling pathways likely to be involved. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of H-Arg-Ala-NH2.

Introduction

Short-chain peptides are of increasing interest in pharmacology and nutritional science due to their high bioavailability and specific biological activities. The dipeptide H-Arg-Ala-NH2 possesses structural features that suggest it may interact with key physiological pathways. The positively charged guanidinium group of the N-terminal arginine residue and the small, neutral alanine residue, combined with a C-terminal amide group, create a unique chemical entity. This guide will explore the predicted biological activities of H-Arg-Ala-NH2 based on the known functions of its components and related dipeptides.

Predicted Biological Activities

Angiotensin-Converting Enzyme (ACE) Inhibition

The renin-angiotensin system is a critical regulator of blood pressure, and its inhibition is a key strategy in the management of hypertension.[1] The Angiotensin-Converting Enzyme (ACE) is a central component of this system. Many bioactive peptides, particularly those derived from food sources, have been shown to inhibit ACE activity.

The structural characteristics of H-Arg-Ala-NH2 suggest a potential for ACE inhibition. It has been reported that peptides with a positively charged amino acid at the C-terminus can influence inhibitory effects.[2] While H-Arg-Ala-NH2 has a C-terminal amide, the N-terminal arginine provides a strong positive charge that could interact with the active site of ACE. Studies on tetrapeptides have shown that those containing Arginine often exhibit high ACE inhibitory activity.[3] Therefore, it is predicted that H-Arg-Ala-NH2 will exhibit competitive or non-competitive inhibition of ACE.

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous chronic diseases. L-arginine, a key component of H-Arg-Ala-NH2, is known to possess antioxidant properties, acting as a free radical scavenger and a precursor to nitric oxide (NO), which has a role in regulating cellular redox status.[4][5] Derivatives of L-arginine have also demonstrated enhanced antioxidant effects compared to the amino acid alone.[6] The presence of the alpha-amino group in arginine is thought to be a key mediator of its antioxidant effect.[7] It is therefore predicted that H-Arg-Ala-NH2 will exhibit antioxidant activity by scavenging free radicals.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Bioactive peptides containing arginine have been shown to exert anti-inflammatory effects.[8] The proposed mechanisms often involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9] Arginine has been shown to reduce the phosphorylation of p38 and ERK kinases in the MAPK pathway and inhibit the nuclear translocation of p65 in the NF-κB pathway.[8] Given the presence of arginine, H-Arg-Ala-NH2 is predicted to have anti-inflammatory properties through the modulation of these pathways.

Quantitative Data Summary

As of the date of this publication, no specific quantitative data for the biological activity of H-Arg-Ala-NH2 has been published. The following table provides a template for the types of quantitative data that would be generated through the experimental protocols outlined in this guide.

| Biological Activity | Assay | Parameter | Predicted Outcome for H-Arg-Ala-NH2 |

| ACE Inhibition | In vitro ACE inhibitory assay | IC50 (µM) | To be determined |

| Antioxidant | DPPH radical scavenging assay | IC50 (µg/mL) | To be determined |

| Antioxidant | ABTS radical scavenging assay | IC50 (µg/mL) | To be determined |

| Anti-inflammatory | NF-κB activation assay | % Inhibition of p65 translocation | To be determined |

Experimental Protocols

Angiotensin-Converting Enzyme (ACE) Inhibitory Activity Assay

This protocol is adapted from established methods for determining the in vitro ACE inhibitory activity of peptides.[1][10]

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

H-Arg-Ala-NH2 dipeptide

-

Phosphate buffer (pH 8.3) with 300 mM NaCl

-

1 M HCl

-

Ethyl acetate

-

Deionized water

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of H-Arg-Ala-NH2 in deionized water.

-

Prepare the ACE solution by diluting ACE powder in phosphate buffer (pH 8.3 with 300 mM NaCl) to a final concentration of 4 mU/mL.[10]

-

Prepare the HHL substrate solution in the same phosphate buffer.

-

-

Assay:

-

Extraction and Measurement:

-

Extract the hippuric acid (HA) produced with 1.5 mL of ethyl acetate.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.[10]

-

Take 1.0 mL of the supernatant and evaporate to dryness at room temperature.[10]

-

Reconstitute the dried residue in 3.0 mL of deionized water.

-

Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.[10]

-

-

Calculation:

-

A control is run without the inhibitor (H-Arg-Ala-NH2).

-

The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

DPPH Radical Scavenging Assay

This protocol is based on standard methods for assessing antioxidant activity.[11][12]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

H-Arg-Ala-NH2 dipeptide

-

Ascorbic acid (positive control)

-

UV-Vis Spectrophotometer or microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[12]

-

Prepare a stock solution of H-Arg-Ala-NH2 in a suitable solvent (e.g., methanol, water).

-

Prepare a stock solution of ascorbic acid in the same solvent.

-

-

Assay:

-

Prepare serial dilutions of the H-Arg-Ala-NH2 and ascorbic acid solutions.

-

In a 96-well plate or cuvettes, add a defined volume of each sample dilution.

-

Add an equal volume of the 0.1 mM DPPH working solution to each well/cuvette.[11]

-

Mix thoroughly.

-

Incubate the mixture in the dark at room temperature for 30 minutes.[12]

-

-

Measurement:

-

Measure the absorbance at 517 nm.[12]

-

A blank containing only the solvent and DPPH is also measured.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100

-

The IC50 value is determined by plotting the percentage of scavenging activity against the logarithm of the sample concentration.

-

NF-κB (p65) Translocation Assay

This protocol describes a cell-based assay to assess the anti-inflammatory potential of H-Arg-Ala-NH2 by monitoring the translocation of the NF-κB p65 subunit.[13][14]

Materials:

-

HeLa or other suitable cell line

-

Cell culture medium (e.g., EMEM with 0.5% FBS)

-

H-Arg-Ala-NH2 dipeptide

-

Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1α (IL-1α) as a stimulant

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

High-content imaging system or fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and allow them to attach overnight.[13]

-

Pre-treat the cells with various concentrations of H-Arg-Ala-NH2 for a specified time (e.g., 1 hour).

-

Stimulate the cells with TNF-α or IL-1α (e.g., 50 ng/mL) for a predetermined time (e.g., 30 minutes) to induce NF-κB translocation.[13]

-

-

Immunofluorescence Staining:

-

Fix the cells with the fixing solution.

-

Permeabilize the cells with the permeabilization buffer.

-

Block non-specific binding with a suitable blocking buffer.

-

Incubate with the primary antibody against NF-κB p65.

-

Incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system or fluorescence microscope.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 signal.

-

The ratio of nuclear to cytoplasmic fluorescence is used as a measure of NF-κB translocation.

-

-

Calculation:

-

The percentage of inhibition of NF-κB translocation is calculated by comparing the translocation in peptide-treated cells to that in cells treated with the stimulant alone.

-

Predicted Signaling Pathways and Visualizations

Predicted Anti-inflammatory Signaling Pathway

H-Arg-Ala-NH2 is predicted to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, primarily due to its arginine residue. The dipeptide may interfere with the phosphorylation of IκB kinase (IKK), leading to the retention of NF-κB in the cytoplasm. Additionally, it may reduce the phosphorylation of key kinases in the MAPK pathway, such as ERK and p38.

Caption: Predicted inhibition of NF-κB and MAPK pathways by H-Arg-Ala-NH2.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a logical workflow for the comprehensive screening of H-Arg-Ala-NH2's biological activities.

Caption: Workflow for screening the biological activities of H-Arg-Ala-NH2.

Conclusion

The dipeptide H-Arg-Ala-NH2 is a promising candidate for further investigation due to its predicted biological activities, including ACE inhibition, antioxidant effects, and anti-inflammatory properties. This guide provides a theoretical framework and detailed experimental protocols to facilitate the empirical validation of these predictions. The successful demonstration of these activities would position H-Arg-Ala-NH2 as a valuable molecule for the development of new therapeutics and functional food ingredients. Further research, including in vivo studies, will be necessary to fully elucidate its pharmacological profile and potential applications.

References

- 1. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 2. fivephoton.com [fivephoton.com]

- 3. mdpi.com [mdpi.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Isolation and identification of an antioxidant collagen peptide from skipjack tuna ( Katsuwonus pelamis ) bone - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04665H [pubs.rsc.org]

- 6. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 7. journals.asm.org [journals.asm.org]

- 8. gala.gre.ac.uk [gala.gre.ac.uk]

- 9. Structural-features of food-derived bioactive peptides with anti-inflammatory activity: A brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. etflin.com [etflin.com]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. ojs.openagrar.de [ojs.openagrar.de]

- 13. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. raybiotech.com [raybiotech.com]

In Silico Modeling of H-Arg-Ala-NH2 Peptide Interactions: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of the dipeptide H-Arg-Ala-NH2. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings and practical application of computational techniques, including molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations. Through a representative case study involving the EphA4 receptor, a plausible target for arginine-containing peptides, we illustrate a complete workflow for characterizing peptide-protein interactions. This guide presents detailed experimental protocols, summarizes quantitative data in structured tables, and utilizes visualizations to elucidate complex processes and relationships, serving as a practical resource for the computational investigation of small peptides.

Introduction

Small peptides are of increasing interest in pharmacology due to their high specificity and potential for therapeutic intervention. The dipeptide H-Arg-Ala-NH2, composed of a positively charged arginine residue and a small, nonpolar alanine residue, represents a simple yet compelling model for studying fundamental peptide-protein interactions. The guanidinium group of arginine is a key mediator of electrostatic interactions, often engaging in hydrogen bonding and salt bridges with biological targets. Alanine, with its methyl side chain, contributes to the peptide's conformational landscape and hydrophobic interactions.

Understanding the binding affinity, conformational dynamics, and energetics of H-Arg-Ala-NH2 with a protein target is crucial for elucidating its potential biological function and for rational drug design. In silico modeling offers a powerful and cost-effective suite of tools to investigate these interactions at an atomic level. This guide will walk through a hypothetical study of H-Arg-Ala-NH2 interacting with the ephrin type-A receptor 4 (EphA4), a receptor tyrosine kinase known to be a target for arginine-rich peptides and implicated in various physiological and pathological processes, including cancer and neural development.[1][2][3][4]

This document will detail the methodologies for:

-

Molecular Docking: To predict the preferred binding pose and estimate the binding affinity of H-Arg-Ala-NH2 within the EphA4 binding pocket.

-

Molecular Dynamics (MD) Simulations: To explore the conformational stability of the peptide-protein complex and characterize its dynamic behavior in a simulated physiological environment.

-

Quantum Mechanics (QM) Calculations: To provide a high-accuracy assessment of the electronic structure and interaction energies at the binding interface.

In Silico Modeling Workflow

The computational investigation of peptide-protein interactions follows a structured workflow, beginning with system preparation and progressing through various simulation and analysis techniques.

Methodologies and Experimental Protocols

This section provides detailed protocols for the in silico investigation of H-Arg-Ala-NH2 interactions with the EphA4 receptor.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] It is widely used to perform virtual screening and to predict the binding mode of novel drug candidates.

Protocol:

-

Ligand Preparation:

-

The 3D structure of H-Arg-Ala-NH2 is generated using a molecule builder such as Avogadro or PyMOL.

-

The geometry is optimized using a suitable force field (e.g., MMFF94).

-

Partial charges are assigned, and the rotatable bonds are defined.

-

-

Receptor Preparation:

-

The crystal structure of the EphA4 receptor is obtained from the Protein Data Bank (PDB). For this hypothetical study, we will assume a relevant PDB ID is used.

-

The protein structure is prepared by removing water molecules and any co-crystallized ligands.

-

Hydrogen atoms are added, and partial charges are assigned using a force field such as AMBER.[3]

-

The binding site is defined based on known ephrin binding pockets or through binding site prediction algorithms.[1][3]

-

-

Docking Simulation:

-

A docking program such as AutoDock Vina is used.

-

A grid box is defined to encompass the entire binding site of the EphA4 receptor.

-

The docking simulation is performed with a high exhaustiveness setting to ensure a thorough search of the conformational space.

-

-

Analysis of Results:

-

The resulting docking poses are ranked based on their predicted binding affinity (scoring function).

-

The top-ranked poses are visually inspected to assess the plausibility of the interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts).

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of a molecular system over time by solving Newton's equations of motion for the atoms in the system.[6]

Protocol:

-

System Setup:

-

The top-ranked docked complex of H-Arg-Ala-NH2 and EphA4 is used as the starting structure.

-

The complex is placed in a periodic box of explicit water molecules (e.g., TIP3P water model).[6][7]

-

Ions (e.g., Na+ and Cl-) are added to neutralize the system and to simulate a physiological salt concentration (e.g., 0.15 M).

-

-

Simulation Parameters:

-

A suitable force field, such as AMBER or CHARMM, is chosen for the protein, peptide, and ions.[6][7]

-

The system is first subjected to energy minimization to remove steric clashes.

-

The system is gradually heated to the target temperature (e.g., 310 K) and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble).

-

A production run of at least 100 nanoseconds is performed to generate a trajectory of the system's dynamics.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): The RMSD of the peptide and protein backbone atoms is calculated over time to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein and peptide.

-

Hydrogen Bond Analysis: The number and lifetime of hydrogen bonds between the peptide and receptor are analyzed to identify key interactions.

-

MM/PBSA or MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (or Generalized Born Surface Area) method is used to estimate the binding free energy of the complex from the MD trajectory.[8][9][10][11]

-

Quantum Mechanics (QM) Calculations

QM calculations, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energetics of molecular interactions compared to classical force fields.[12][13][14]

Protocol:

-

System Preparation:

-

A representative snapshot of the H-Arg-Ala-NH2 and EphA4 binding site is extracted from the MD simulation trajectory.

-

The system is truncated to include the peptide and the key interacting amino acid residues of the receptor (typically within 5 Å of the ligand).

-

The dangling bonds of the truncated protein backbone are capped with acetyl and N-methyl groups.

-

-

QM Calculation:

-

A DFT calculation is performed using a functional such as B3LYP with a basis set like 6-31G*.

-

The geometry of the binding site is optimized at the QM level.

-

The interaction energy between the peptide and the receptor residues is calculated, often with a correction for basis set superposition error (BSSE).

-

-

Analysis:

-

The interaction energy is decomposed into components such as electrostatic, exchange-repulsion, and dispersion to understand the nature of the binding forces.

-

The electronic properties, such as charge distribution and molecular orbitals, are analyzed to gain further insight into the interaction.

-

Results (Hypothetical Data)

This section presents hypothetical data that could be obtained from the in silico modeling of H-Arg-Ala-NH2 with the EphA4 receptor.

Molecular Docking Results

The docking simulation of H-Arg-Ala-NH2 into the binding site of EphA4 would likely yield several possible binding poses. The top-ranked poses would be analyzed based on their binding affinity scores and interaction patterns.

| Pose ID | Binding Affinity (kcal/mol) | Key Interacting Residues (EphA4) | Type of Interaction |

| 1 | -7.8 | Glu52, Arg103, Tyr104 | Salt bridge with Arg, H-bond with NH2 |

| 2 | -7.5 | Asp88, Ser90 | H-bonds with Arg and peptide backbone |

| 3 | -7.2 | Phe100, Leu101 | Hydrophobic interaction with Ala |

Table 1: Hypothetical molecular docking results for H-Arg-Ala-NH2 with the EphA4 receptor.

Molecular Dynamics Simulation Analysis

The MD simulation would provide insights into the stability and dynamics of the peptide-receptor complex.

| Analysis Metric | Result | Interpretation |

| Backbone RMSD | ||

| H-Arg-Ala-NH2 | 1.5 ± 0.3 Å | The peptide remains stably bound in the binding pocket. |

| EphA4 Receptor | 2.0 ± 0.5 Å | The overall protein structure is stable throughout the simulation. |

| RMSF of Peptide | ||

| Arginine Residue | High fluctuation in the side chain | The arginine side chain is flexible, allowing it to form multiple interactions. |

| Alanine Residue | Low fluctuation | The alanine residue is more constrained within a hydrophobic pocket. |

| Binding Free Energy | ||

| MM/PBSA ΔGbind | -35.5 ± 4.2 kcal/mol | Favorable binding free energy, suggesting a stable complex. |

Table 2: Summary of hypothetical molecular dynamics simulation results.

Quantum Mechanics Calculation Results

QM calculations on the binding site would provide a high-accuracy measure of the interaction energy.

| Energy Component | Value (kcal/mol) |

| Electrostatic Interaction | -55.2 |

| Exchange-Repulsion | +25.8 |

| Dispersion | -12.5 |

| Total Interaction Energy | -41.9 |

Table 3: Hypothetical QM-calculated interaction energies for the H-Arg-Ala-NH2-EphA4 complex.

Discussion and Biological Context

The hypothetical results suggest that H-Arg-Ala-NH2 can bind to the EphA4 receptor with a favorable binding affinity. The primary driving force for this interaction appears to be the electrostatic interactions of the arginine residue with acidic residues in the binding pocket, a common theme in Eph receptor-ligand recognition.[15] The alanine residue likely contributes to the specificity of the interaction by fitting into a small hydrophobic pocket.

The stability of the complex, as indicated by the MD simulation, suggests that H-Arg-Ala-NH2 could act as a modulator of EphA4 signaling. The metabolism of arginine and alanine is linked to various cellular processes, including insulin secretion and the urea cycle.[16][17][18] A peptide like H-Arg-Ala-NH2 could potentially influence these pathways by competing with endogenous ligands for receptor binding.

Below is a hypothetical signaling pathway illustrating how a peptide like H-Arg-Ala-NH2 might modulate EphA4 signaling.

In this scenario, the binding of H-Arg-Ala-NH2 to EphA4 could act as an antagonist, preventing the binding of the natural ephrin ligand and thereby inhibiting downstream signaling pathways that control cellular processes like proliferation and migration.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for the investigation of the dipeptide H-Arg-Ala-NH2. By integrating molecular docking, molecular dynamics simulations, and quantum mechanics calculations, it is possible to build a detailed model of the peptide's interaction with a biological target, as illustrated with the hypothetical case of the EphA4 receptor. While the data presented here is illustrative, the methodologies and protocols are grounded in established computational practices. This approach provides a powerful framework for hypothesis-driven research in peptide-based drug discovery, enabling the rational design and optimization of novel therapeutic agents. The continued development of computational methods and resources will further enhance our ability to predict and understand the complex world of molecular interactions.

References

- 1. Targeting Eph Receptors with Peptides and Small Molecules: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Eph System with Peptides and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ephrin receptor - Wikipedia [en.wikipedia.org]

- 5. Molecular Docking | Springer Nature Experiments [experiments.springernature.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Molecular Dynamics Simulation Study of Two Dipeptide Based Molecular Micelles: Effect of Amino Acid Order - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessing the performance of MM/PBSA and MM/GBSA methods. 9. Prediction reliability of binding affinities and binding poses for protein–peptide complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. idrblab.org [idrblab.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantum chemical calculations predict biological function: the case of T cell receptor interaction with a peptide/MHC class I - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evidence for Quantum Chemical Effects in Receptor-Ligand Binding Between Integrin and Collagen Fragments — A Computational Investigation With an Impact on Tissue Repair, Neurooncolgy and Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Eph receptor tyrosine kinases are functional entry receptors for murine gammaherpesvirus 68 | PLOS Pathogens [journals.plos.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

Literature review of arginine-alanine dipeptides in biological systems

An In-depth Technical Guide to Arginine-Alanine Dipeptides in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of arginine-alanine (Arg-Ala) and alanine-arginine (Ala-Arg) dipeptides, focusing on their synthesis, biological functions, and applications in drug development. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support advanced research and development.

Introduction

Dipeptides, consisting of two amino acids linked by a peptide bond, are fundamental biological molecules. They can act as signaling molecules, metabolic intermediates, or structural components of larger polypeptides. The arginine-alanine dipeptide, which exists as either Arginyl-Alanine (Arg-Ala) or Alanyl-Arginine (Ala-Arg), combines the unique properties of its constituent amino acids. Arginine is a positively charged, basic amino acid crucial for numerous physiological processes, including nitric oxide synthesis and protein function.[1] Alanine is a small, nonpolar amino acid that plays a key role in glucose metabolism. The combination of these residues creates a dipeptide with specific physicochemical properties that are being explored for various applications, particularly in nutrition and pharmacology. Ala-Arg is functionally related to L-alanine and L-arginine and has been identified as a potential salt taste enhancer.[2][3]

Synthesis and Physicochemical Properties

Arginine-alanine dipeptides are primarily synthesized chemically for research and pharmaceutical applications, as their natural occurrence is typically limited to the transient products of protein degradation.

Chemical Synthesis

The primary method for synthesizing Arg-Ala dipeptides is Solid-Phase Peptide Synthesis (SPPS) . This technique involves building the peptide chain sequentially on a solid polymer resin support. The Fmoc/tBu strategy is commonly employed, which uses the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and acid-labile groups like Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) to protect the reactive guanidinium side chain of arginine.[4][5] The use of side-chain unprotected arginine is also being explored to improve the atom economy and sustainability of the synthesis process.[4]

A general workflow for the synthesis is depicted below.

Physicochemical Data

The fundamental properties of the L-Alanyl-L-arginine dipeptide are summarized below. The positive charge of the arginine side chain and the presence of polar groups result in high water solubility and a negative LogP value.

| Property[3] | Value |

| Molecular Formula | C₉H₁₉N₅O₃ |

| Molecular Weight | 245.28 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

| LogP (experimental) | -3.68 |

| Physical Description | Solid |

Biological Roles and Signaling Pathways

While specific signaling roles for Arg-Ala dipeptides are not extensively documented, the functions of arginine-containing dipeptides and their constituent amino acids provide a strong framework for understanding their biological activities.

Cellular Uptake and Metabolism

Like other small peptides, Arg-Ala is expected to be absorbed through the intestinal wall and into cells via oligopeptide transporters such as PepT1 and PepT2.[6][7] This transport mechanism can be more efficient than for free amino acids, avoiding competitive inhibition at amino acid transporters.[6][7] Once inside the cell, dipeptidases hydrolyze the peptide bond, releasing free arginine and alanine, which then enter their respective metabolic pathways.[8] Released arginine can be used for protein synthesis, or as a precursor for nitric oxide, urea, and creatine.[9][10]

mTORC1 Signaling Pathway

A key signaling pathway regulated by amino acids is the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central controller of cell growth, proliferation, and protein synthesis.[11][12] Both alanine and arginine are known to activate mTORC1 through a Rag GTPase-dependent mechanism.[13][14] Amino acids signal the lysosomal localization of mTORC1, where it is activated by the Rheb GTPase.[15] Studies on the Arginine-Arginine (Arg-Arg) dipeptide have shown that its introduction to cells increases the phosphorylation of mTOR and its downstream effector, p70S6K, leading to enhanced protein synthesis.[6][7] This suggests that arginine-containing dipeptides serve as effective delivery vehicles for arginine to stimulate this critical anabolic pathway.

Applications in Drug Development

The unique properties of arginine-alanine dipeptides make them attractive for pharmaceutical applications, ranging from drug delivery vectors to specialized linkers in complex biotherapeutics.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. The linker connecting the antibody and payload is critical for the ADC's stability and efficacy. Dipeptide linkers, such as Val-Cit and Val-Ala, are designed to be cleaved by lysosomal proteases like Cathepsin B, releasing the payload only after the ADC is internalized by the target cell.

A study comparing a library of dipeptide linkers for a glucocorticoid receptor modulator payload found that the choice of dipeptide significantly impacts the physicochemical properties of the resulting ADC.[16] The data below compares Ala-Arg with other alanine-containing dipeptides. While Ala-Ala showed the lowest aggregation, Ala-Arg demonstrated intermediate properties, highlighting the significant influence of the C-terminal residue.[16]

| Dipeptide Linker | ADC Name | Drug-Antibody Ratio (DAR) | HIC Retention Time (min) | % Aggregation (SEC) |

| Ala-Ala | ADC1 | 3.6 | 0.54 | >50 |

| Ala-Arg | ADC2 | 3.8 | 0.44 | >50 |

| Ala-Ser | ADC3 | 3.6 | 0.49 | >34 |

Drug Delivery and Cell Penetration

The cationic nature of arginine has made arginine-rich peptides, such as poly-arginine, famous as cell-penetrating peptides (CPPs).[17][18][19][20] These peptides can translocate across cellular membranes and carry various molecular cargoes (e.g., small molecules, proteins, nucleic acids) into cells. While a simple dipeptide lacks the polycationic character of longer CPPs, its inclusion in larger peptide constructs can enhance solubility and cellular interaction. Furthermore, novel dipeptides incorporating arginine have been used to create nanoparticles for pH-responsive drug delivery, demonstrating enhanced drug release in the acidic tumor microenvironment.[21]

Key Experimental Protocols

This section provides condensed methodologies for key experiments related to the synthesis and analysis of arginine-alanine dipeptides and their conjugates.

Protocol: Solid-Phase Synthesis of Ala-Arg Dipeptide

This protocol outlines the manual synthesis of Ala-Arg using Fmoc chemistry.

-

Resin Preparation: Swell Wang resin in Dimethylformamide (DMF).

-

First Amino Acid Coupling: Add Fmoc-Ala-OH, a coupling agent (e.g., N,N'-Diisopropylcarbodiimide, DIC), and an activator (e.g., Oxyma Pure) to the resin. Allow to react for 2 hours. Wash resin with DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from Alanine. Wash thoroughly with DMF.

-

Second Amino Acid Coupling: Add Fmoc-Arg(Pbf)-OH, DIC, and Oxyma Pure. Allow to react for 2-4 hours. Wash resin with DMF.

-

Final Deprotection: Treat again with 20% piperidine in DMF to remove the N-terminal Fmoc group from Arginine.

-

Cleavage and Purification: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane) for 2-3 hours to cleave the dipeptide from the resin and remove the Pbf protecting group. Precipitate the crude peptide in cold ether, then purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][22]

Protocol: Analysis of ADC Aggregation and Hydrophobicity

This protocol describes the characterization of an ADC prepared with an Ala-Arg linker.

-

ADC Preparation: Conjugate the payload-linker construct to a monoclonal antibody via partially reduced interchain disulfides. Purify the resulting ADC.

-

Size Exclusion Chromatography (SEC): To quantify aggregation, inject the ADC onto an SEC column (e.g., TSKgel G3000SWxl) with a mobile phase such as phosphate-buffered saline (PBS). Monitor the eluate at 280 nm. The percentage of high molecular weight species (aggregates) is calculated relative to the total peak area.

-

Hydrophobic Interaction Chromatography (HIC): To assess hydrophobicity, inject the ADC onto an HIC column (e.g., TSKgel Butyl-NPR). Elute with a gradient of decreasing salt concentration (e.g., from 1.5 M ammonium sulfate in sodium phosphate buffer to 100% sodium phosphate buffer). Monitor at 280 nm. The retention time indicates the relative hydrophobicity of the ADC species.[16]

References

- 1. Biological importance of arginine: A comprehensive review of the roles in structure, disorder, and functionality of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-Arginine, L-alanyl- | C9H19N5O3 | CID 446132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Strategy for the Biosynthesis of Short Oligopeptides: Green and Sustainable Chemistry [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Arginine metabolism and nutrition in growth, health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]

- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 13. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amino Acids Regulate mTORC1 by an Obligate Two-step Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala-Ala as the optimal dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Arginine containing peptides as delivery vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. jpt.com [jpt.com]

- 20. mdpi.com [mdpi.com]

- 21. Arginine-α, β-dehydrophenylalanine Dipeptide Nanoparticles for pH-Responsive Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

H-Arg-Ala-NH2 · 2HCl: A Whitepaper on the Speculated Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

H-Arg-Ala-NH2 · 2HCl is a dipeptide amide composed of L-arginine and L-alanine. While direct experimental evidence detailing its specific mechanism of action is not extensively available in current literature, this document synthesizes existing research on its constituent amino acids and structurally similar short, cationic peptides to speculate on its potential biological activities. The positively charged guanidinium group of arginine and the physicochemical properties of the dipeptide backbone suggest several plausible mechanisms, including interaction with cell membranes, modulation of enzyme activity, and participation in cellular signaling pathways. This whitepaper aims to provide a comprehensive overview of these speculative mechanisms to guide future research and drug development efforts.

Introduction

Dipeptides and other short peptides are increasingly recognized for their diverse biological activities, ranging from antimicrobial to neuromodulatory effects.[1][2] H-Arg-Ala-NH2, or Arginine-Alanine-amide, is a simple dipeptide with a C-terminal amide, a feature that can enhance stability against enzymatic degradation. The presence of arginine, a cationic amino acid, is a key structural feature that likely dictates many of its biological interactions.[3] This document will explore the potential mechanisms of action of H-Arg-Ala-NH2 based on established principles of peptide science and the known functions of its components and related molecules.

Speculated Mechanisms of Action

Based on the current body of scientific literature on related compounds, the mechanism of action of H-Arg-Ala-NH2 can be speculated to fall into one or more of the following categories:

Interaction with Cellular Membranes

A primary speculated mechanism for a cationic peptide like H-Arg-Ala-NH2 is its interaction with and disruption of cellular membranes. This is a well-established mechanism for many antimicrobial peptides (AMPs).[4][5][6][7][8][9][10]

-

Electrostatic Interactions: The positively charged guanidinium headgroup of arginine can interact strongly with negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids.[4][5][7][11][12] This initial electrostatic attraction is a critical step for membrane association.

-

Membrane Perturbation: Following binding, the peptide may insert into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately cell death. The amphipathic nature of the peptide, with the charged arginine and the more hydrophobic alanine, could facilitate this process.

Logical Flow of Speculated Membrane Interaction:

Caption: Speculated workflow of H-Arg-Ala-NH2 interaction with a bacterial cell membrane.

Enzyme Inhibition

Dipeptides and their analogs have been shown to act as inhibitors of various enzymes.[13][14][15][16][17] The specific structure of H-Arg-Ala-NH2 may allow it to fit into the active site of certain enzymes, blocking their function.

-

Angiotensin-Converting Enzyme (ACE) Inhibition: Some dipeptide analogs are effective ACE inhibitors.[13] While the specific inhibitory activity of H-Arg-Ala-NH2 on ACE is unknown, its dipeptidic nature makes this a plausible area of investigation.

-

Dipeptidyl Peptidase (DPP) Inhibition: Dipeptides are also known to inhibit dipeptidyl peptidases.[14][15] These enzymes are involved in various physiological processes, and their inhibition can have therapeutic effects.

Table 1: Potential Enzyme Targets for H-Arg-Ala-NH2

| Enzyme Class | Potential Target | Rationale for Speculation | Key References |

| Peptidases | Angiotensin-Converting Enzyme (ACE) | Dipeptide analogs have shown ACE inhibitory activity. | [13] |

| Peptidases | Dipeptidyl Peptidases (e.g., DPP-IV) | Dipeptides are known inhibitors of this enzyme class. | [14][15] |

| Methyltransferases | Protein Arginine Methyltransferases (PRMTs) | Alanine amide can act as an arginine mimic. |

Modulation of Cellular Signaling Pathways

Arginine is a precursor to nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[18][19][20]

-

Nitric Oxide Pathway: H-Arg-Ala-NH2 could potentially be hydrolyzed in vivo, releasing arginine, which can then be utilized by nitric oxide synthase (NOS) to produce NO. This could lead to a variety of downstream physiological effects.

Signaling Pathway Diagram: Potential Role in NO Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. Synergy Pattern of Short Cationic Antimicrobial Peptides Against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Antimicrobial activity, membrane interaction and structural features of short arginine-rich antimicrobial peptides [frontiersin.org]

- 5. onfoods.it [onfoods.it]

- 6. pnas.org [pnas.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Biophysical Insight on the Membrane Insertion of an Arginine-Rich Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action [frontiersin.org]

- 12. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of angiotensin-converting enzyme by dipeptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Inhibitors of dipeptidyl peptidase 8 and dipeptidyl peptidase 9. Part 1: identification of dipeptide derived leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. peptide.co.jp [peptide.co.jp]

- 17. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 18. Cellular and physiological effects of arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Arginine metabolism and nutrition in growth, health and disease - PMC [pmc.ncbi.nlm.nih.gov]

Discovering Novel Enzymes for Arg-Ala Amide Bond Cleavage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and characterization of novel enzymes capable of cleaving the amide bond between Arginine (Arg) and Alanine (Ala). This specific proteolytic cleavage has significant implications in various biological processes and presents opportunities for therapeutic intervention. This document provides a comprehensive overview of potential enzyme candidates, detailed experimental protocols for their discovery and analysis, and insights into relevant signaling pathways.

Introduction to Arg-Ala Specific Proteases

The cleavage of peptide bonds is a fundamental biological process catalyzed by a diverse group of enzymes known as proteases. The specificity of these enzymes is dictated by the amino acid residues flanking the scissile bond. While proteases with specificity for arginine at the P1 position (the residue N-terminal to the cleaved bond) are well-documented, those that exhibit a preference for alanine at the P1' position (the residue C-terminal to the cleaved bond) are less commonly characterized.

Recent research has pointed towards a class of enzymes from the periodontal pathogen Prevotella intermedia as promising candidates for exhibiting Arg-Ala cleavage activity. These arginine-specific cysteine proteinases, known as gingipains (specifically RgpB and HRgpA), demonstrate a strict specificity for cleaving after an arginine residue.[1][2] Their role in the degradation of host proteins during periodontal disease suggests a broad substrate scope that may include Arg-Ala linkages.[1][3]

Data Presentation: Putative Arg-Ala Cleaving Enzymes

While specific kinetic data for the cleavage of an Arg-Ala bond by a novel enzyme is a primary goal of the discovery process outlined in this guide, we can summarize the known characteristics of promising candidate enzymes. The following table details the properties of Arginine-C proteinase and the arginine-specific gingipains from Porphyromonas gingivalis, a close relative of Prevotella. It is important to note that the kinetic parameters for a specific Arg-Ala substrate are yet to be definitively reported in the literature for these enzymes and would be a key outcome of the experimental workflows described herein.

| Enzyme Class | Source Organism | Optimal pH | Key Characteristics | Known P1 Specificity | P1' Specificity Profile |

| Cysteine Protease (Gingipain-R) | Porphyromonas gingivalis / Prevotella intermedia | Neutral to Alkaline | Requires a reducing agent for activity; plays a role in host tissue destruction and immune evasion.[1][3] | Arginine (Strict)[2] | Broad, with a preference for small or hydrophobic residues. Specificity for Alanine needs to be experimentally confirmed. |

| Serine Protease (Endoproteinase Arg-C) | Clostridium histolyticum | 7.6 - 7.9[4] | A cysteine-activated serine protease.[5] | Arginine (Primary), Lysine (Secondary)[4] | Generally non-specific, suggesting potential activity on Arg-Ala bonds. |

Experimental Protocols for Discovery and Characterization

The discovery and characterization of novel enzymes with Arg-Ala cleavage specificity require a systematic and multi-faceted experimental approach. This section outlines the key methodologies, from initial screening to detailed kinetic analysis.

Screening for Novel Arg-Ala Proteases

The initial step involves screening for enzymatic activity in various sources, with a focus on microorganisms from environments where protein degradation is prevalent.[6][7]

Methodology: Screening of Microbial Isolates

-

Sample Collection: Obtain samples from diverse environments such as soil, marine sediments, or clinical samples (e.g., subgingival plaque).[6]

-

Enrichment Culture: Inoculate samples into a minimal medium containing a synthetic peptide with an Arg-Ala bond as the sole nitrogen or carbon source. This selects for microorganisms that can utilize the peptide.

-

Primary Screening on Solid Media:

-

Prepare agar plates containing an opaque substrate that becomes clear upon cleavage. A common choice is skim milk agar, though a more specific approach would involve conjugating an Arg-Ala containing peptide to a solid support.

-

Plate the enriched microbial cultures onto the agar plates and incubate under appropriate conditions (e.g., anaerobic for periodontal bacteria).

-

Identify colonies surrounded by a clear halo, indicating extracellular protease activity.[8]

-

-

Secondary Screening with Fluorogenic Substrates:

-

Isolate colonies with positive results from the primary screen and cultivate them in liquid broth.

-

Assay the culture supernatants for proteolytic activity using a fluorogenic peptide substrate containing the Arg-Ala sequence. A suitable substrate would be of the format (Fluorophore)-Peptide-Arg-Ala-Peptide-(Quencher) or a peptide-Arg-Ala-(Fluorogenic leaving group) like 7-amino-4-methylcoumarin (AMC).[9][10][11]

-

Cleavage of the substrate results in a measurable increase in fluorescence, allowing for quantification of enzymatic activity.[10][12]

-

Enzyme Purification

Once a promising microbial strain is identified, the next step is to purify the enzyme responsible for the Arg-Ala cleavage.

Methodology: Multi-step Chromatographic Purification

-

Crude Extract Preparation: Centrifuge the microbial culture to pellet the cells. The supernatant contains secreted enzymes. If the enzyme is cell-associated, cell lysis (e.g., sonication or French press) is required.

-

Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the crude extract to precipitate proteins. Collect the protein fraction that precipitates at a concentration range determined empirically to contain the desired activity.

-

Ion-Exchange Chromatography: Resuspend the precipitated protein in a low-salt buffer and load it onto an ion-exchange column (e.g., Q-Sepharose or SP-Sepharose). Elute the bound proteins with a salt gradient and collect fractions. Assay each fraction for Arg-Ala cleavage activity.

-

Gel Filtration Chromatography: Pool the active fractions from ion-exchange chromatography and concentrate them. Load the concentrated sample onto a gel filtration column (e.g., Superdex 75 or 200) to separate proteins based on size. Collect and assay fractions.

-

Affinity Chromatography (Optional): If a known inhibitor or substrate analog is available, it can be immobilized on a column matrix to specifically bind and purify the target enzyme.

Gene Cloning, Recombinant Expression, and Purification

To obtain large quantities of the pure enzyme for detailed characterization, the gene encoding the protease is cloned and expressed in a suitable host system.

Methodology: Recombinant Protein Production

-

Protein Identification: The purified protein is subjected to N-terminal sequencing and mass spectrometry (e.g., LC-MS/MS) to obtain amino acid sequence information.[1]

-

Gene Identification and Cloning: Based on the protein sequence, design degenerate PCR primers to amplify a portion of the gene from the source organism's genomic DNA. Use this amplicon to probe a genomic library or use inverse PCR to obtain the full-length gene. Clone the gene into an appropriate expression vector (e.g., pET vector for E. coli expression).

-

Recombinant Expression: Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)). Induce protein expression with an appropriate inducer (e.g., IPTG).

-

Purification of Recombinant Protein: If the expression construct includes an affinity tag (e.g., His-tag), the protein can be purified in a single step using affinity chromatography (e.g., Ni-NTA resin). The tag can then be removed by a site-specific protease if desired.

Substrate Specificity Profiling

A detailed understanding of the enzyme's substrate specificity is crucial. This involves testing its activity against a wide range of peptide substrates.

Methodology: Mass Spectrometry-Based Substrate Profiling (MSP-MS)

-

Peptide Library Digestion: Incubate the purified enzyme with a complex library of synthetic peptides of a defined length and randomized sequences.

-

Sample Preparation: At various time points, quench the reaction and prepare the samples for mass spectrometry analysis. This typically involves desalting the peptide mixture.

-

LC-MS/MS Analysis: Analyze the digested peptide library using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the cleavage products by searching the MS/MS data against the sequence of the peptide library. The identified cleavage sites are then aligned to determine the consensus recognition sequence and the preferences at each position (P4 to P4') flanking the scissile bond.[8][13]

Kinetic Analysis

Determining the kinetic parameters (Km and kcat) of the enzyme for the Arg-Ala bond is essential for quantifying its efficiency and specificity.

Methodology: Fluorogenic Substrate-Based Kinetic Assay

-

Substrate Synthesis: Synthesize a fluorogenic peptide substrate containing the Arg-Ala sequence, for example, Ac-Pro-Ala-Gly-Arg-Ala-Asn-AMC.

-

Enzyme Assay:

-

Prepare a series of substrate concentrations in a suitable assay buffer.

-

Initiate the reaction by adding a fixed, known concentration of the purified enzyme.

-

Monitor the increase in fluorescence over time using a fluorometer. The initial velocity (V₀) of the reaction is determined from the linear portion of the progress curve.

-

-

Data Analysis:

-

Plot the initial velocities against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression to determine the Michaelis constant (Km) and the maximum velocity (Vmax).

-

Calculate the turnover number (kcat) from the equation kcat = Vmax / [E], where [E] is the enzyme concentration.

-

The catalytic efficiency of the enzyme for the substrate is then determined as kcat/Km.

-

Signaling Pathways and Logical Relationships

The discovery of enzymes that cleave Arg-Ala bonds can have significant implications for understanding and modulating cellular signaling pathways. Bacterial proteases, such as gingipains, are known to interact with and cleave host cell surface receptors, thereby altering cellular behavior.[1][6]

Protease-Activated Receptors (PARs)

One important family of receptors targeted by proteases are the Protease-Activated Receptors (PARs). PARs are G protein-coupled receptors that are activated by proteolytic cleavage of their N-terminal domain. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor.[14]

Gingipain-R from Porphyromonas gingivalis has been shown to cleave and activate PAR-2 on neutrophils.[14] The cleavage site of PAR-2 by some activating proteases is after an arginine residue. While the precise cleavage site by gingipain-R on PAR-2 that leads to activation is a subject of ongoing research, the involvement of an arginine-specific protease highlights a potential role for Arg-Xaa cleavage in initiating inflammatory signaling cascades. The discovery of an enzyme with specific Arg-Ala cleavage activity could lead to the identification of novel PAR activation or modulation mechanisms.

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships described in this guide.

Conclusion

The discovery of novel enzymes with specific Arg-Ala cleavage activity holds significant promise for advancing our understanding of fundamental biological processes and for the development of new therapeutic strategies. The experimental workflows and methodologies detailed in this guide provide a robust framework for the identification, purification, and comprehensive characterization of such enzymes. The potential link to the modulation of signaling pathways, such as those involving Protease-Activated Receptors, underscores the importance of this line of research for drug development professionals. Future work should focus on the systematic screening of diverse environmental and clinical sources, followed by detailed biochemical and structural analyses of promising enzyme candidates to fully elucidate their therapeutic potential.

References

- 1. Proteolysis of Gingival Keratinocyte Cell Surface Proteins by Gingipains Secreted From Porphyromonas gingivalis – Proteomic Insights Into Mechanisms Behind Tissue Damage in the Diseased Gingiva - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Proteolysis of Gingival Keratinocyte Cell Surface Proteins by Gingipains Secreted From Porphyromonas gingivalis – Proteomic Insights Into Mechanisms Behind Tissue Damage in the Diseased Gingiva [frontiersin.org]

- 3. Gingipain aminopeptidase activities in Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arg-C, Sequencing Grade [promega.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Cleavage of protease-activated receptors on an immortalized oral epithelial cell line by Porphyromonas gingivalis gingipains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Porphyromonas gingivalis Gingipains Display Transpeptidation Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]

- 12. scbt.com [scbt.com]

- 13. researchgate.net [researchgate.net]

- 14. Cleavage and activation of proteinase-activated receptor-2 on human neutrophils by gingipain-R from Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploratory Screening of H-Arg-Ala-NH2 for Antimicrobial Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents. Short cationic peptides, particularly those containing arginine, are promising candidates due to their potential for broad-spectrum activity and unique mechanisms of action that may circumvent conventional resistance pathways. This technical guide outlines a comprehensive framework for the initial exploratory screening of the dipeptide H-Arg-Ala-NH2 for antimicrobial activity. The guide provides detailed experimental protocols for determining efficacy, assessing cytotoxicity, and preliminary investigation of the mechanism of action. All quantitative data is presented in structured tables for clarity, and key experimental workflows and hypothetical mechanisms are visualized using diagrams. This document serves as a foundational resource for researchers initiating projects on novel, short peptide-based antimicrobial agents.

Introduction

Antimicrobial peptides (AMPs) are crucial components of the innate immune system across various life forms and are being actively investigated as a potential new class of antibiotics.[1][2][3] Their appeal lies in their broad-spectrum activity and the lower propensity for inducing microbial resistance compared to traditional antibiotics.[3] Key characteristics of many AMPs include a net positive charge and an amphipathic structure.[4][5]

The amino acid arginine, with its guanidinium group, is frequently found in AMPs and is considered critical for their antimicrobial function.[4][6] The guanidinium moiety's ability to form strong hydrogen bonds with the phosphate groups on bacterial membranes is believed to be a primary driver of the initial electrostatic attraction between the peptide and the microbial cell surface.[4] Alanine, a small hydrophobic amino acid, can contribute to the peptide's overall structure and its ability to interact with the lipid bilayer of microbial membranes.[7]

This guide focuses on a systematic approach to the exploratory screening of the novel dipeptide amide, H-Arg-Ala-NH2. The C-terminal amidation is a common feature in natural AMPs, often enhancing their activity and stability. The following sections provide detailed protocols for a panel of essential in vitro assays, illustrative data presentation formats, and visual representations of experimental workflows and potential mechanisms of action.

Proposed Experimental Protocols